ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
METHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-ethyl-2-methyl-5-[(acetoxy)oxy]-1H-indole-3-carboxylate: Similar structure but with an acetoxy group instead of a phenoxyacetyl group.
Ethyl 1-ethyl-2-methyl-5-[(benzoyloxy)oxy]-1H-indole-3-carboxylate: Similar structure but with a benzoyloxy group instead of a phenoxyacetyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-(2-phenoxyacetyl)oxyindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-4-23-15(3)21(22(25)26-5-2)18-13-17(11-12-19(18)23)28-20(24)14-27-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
NYBPHKDKLNEMPQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3)C(=O)OCC)C |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3)C(=O)OCC)C |
Origin of Product |
United States |
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